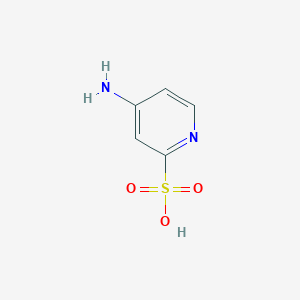

4-Aminopyridine-2-sulfonic acid

Description

Contextualizing Pyridine (B92270) Sulfonic Acids in Organic and Medicinal Chemistry Research

Pyridine sulfonic acids are a class of organic compounds that feature a pyridine ring substituted with a sulfonic acid group. These compounds and their derivatives are significant in various fields of chemical research, including organic synthesis and medicinal chemistry. For instance, pyridine-3-sulfonic acid is utilized in the synthesis of reaction intermediates like silver 3-pyridinesulfonate (B15499124) and 3-pyridinesulfonyl chloride. chemicalbook.com Pyridine-2-sulfonic acid serves as a reagent, intermediate, and catalyst in the synthesis of pyridine derivatives and other heterocyclic compounds. The versatility of pyridine sulfonic acids stems from the electronic properties of the pyridine ring combined with the strong acidity and coordinating ability of the sulfonic acid group.

In medicinal chemistry, the pyridine scaffold is a common feature in many biologically active molecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the ring system itself can participate in various interactions with biological targets. The introduction of a sulfonic acid group can significantly alter the physicochemical properties of the parent pyridine molecule, such as its solubility, acidity, and ability to interact with biological receptors.

Structural Features and Chemical Reactivity of Aminopyridine Scaffolds

Aminopyridines are a class of heterocyclic compounds that have been extensively studied due to their interesting biological activities. sciencepublishinggroup.comresearchgate.net They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine (B3432731). sciencepublishinggroup.comresearchgate.net The reactivity of the aminopyridine scaffold is influenced by the position of the amino group on the pyridine ring. The amino group is a strong activating group, increasing the electron density of the pyridine ring and making it more susceptible to electrophilic substitution. The nitrogen atom of the amino group also possesses a lone pair of electrons, which can participate in coordination with metal ions. rsc.org

The presence of both an amino group and a sulfonic acid group on the same pyridine ring, as in 4-aminopyridine-2-sulfonic acid, is expected to result in a molecule with unique chemical and physical properties. The amino group can act as a base or a nucleophile, while the sulfonic acid group is strongly acidic. This combination of functional groups can lead to zwitterionic structures and complex acid-base equilibria.

Research Significance and Potential Academic Applications of this compound

While specific research on this compound is not extensively documented in the provided search results, its structural components suggest several areas of potential academic interest. The parent compound, 4-aminopyridine, is a well-known potassium channel blocker used in research to characterize potassium channel subtypes. wikipedia.org It has also been investigated for its potential therapeutic effects in neurological conditions. frontiersin.orgnih.govresearchgate.netnih.govnih.gov

Given this background, this compound could be a valuable tool in several research domains:

Medicinal Chemistry: The introduction of a sulfonic acid group to the 4-aminopyridine scaffold could modulate its biological activity, selectivity, and pharmacokinetic properties. It could serve as a lead compound for the development of new therapeutic agents.

Coordination Chemistry: The presence of three potential coordination sites (the pyridine nitrogen, the amino group, and the sulfonic acid group) makes this compound an interesting ligand for the synthesis of novel metal complexes with potential catalytic or material science applications.

Organic Synthesis: This compound can be used as a building block for the synthesis of more complex heterocyclic systems, leveraging the reactivity of both the amino and sulfonic acid functional groups.

Further research into the synthesis, characterization, and reactivity of this compound is needed to fully explore its potential applications in academic and industrial research.

Structure

3D Structure

Properties

IUPAC Name |

4-aminopyridine-2-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-4-1-2-7-5(3-4)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFWDJFNQYFMAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649897 | |

| Record name | 4-Aminopyridine-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900804-14-0 | |

| Record name | 4-Aminopyridine-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of 4-Aminopyridine-2-sulfonic acid

Direct Functionalization Approaches of Pyridine (B92270) Rings

Direct functionalization of a pre-existing 4-aminopyridine (B3432731) molecule is a conceptually straightforward but practically complex approach.

Electrophilic Sulfonation: The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution, such as sulfonation, more difficult than for benzene. wikipedia.org While the 4-amino group is a strong activating group, its basicity leads to protonation under the harsh acidic conditions required for sulfonation (e.g., using fuming sulfuric acid). The resulting ammonium (B1175870) group is strongly deactivating and meta-directing, which would hinder sulfonation and direct the incoming sulfo group to the 3- or 5-position, rather than the desired 2-position. Direct sulfonation of pyridine itself is known to be challenging, requiring high temperatures and a mercury(II) sulfate (B86663) catalyst to yield pyridine-3-sulfonic acid. wikipedia.org Achieving regioselective sulfonation at the 2-position of 4-aminopyridine would therefore be highly improbable via this method.

Nucleophilic Amination: An alternative approach could involve the nucleophilic amination of a pre-functionalized pyridine-2-sulfonic acid derivative. Nucleophilic substitution on the pyridine ring occurs preferentially at the 2- and 4-positions, especially if a good leaving group is present. wikipedia.org A classic example is the Chichibabin reaction, which can aminate pyridine at the 2-position using sodium amide. wikipedia.org However, applying this to a pyridine-2-sulfonic acid substrate would likely be complicated by the reactivity of the sulfonic acid group under the strongly basic conditions required.

Multi-Step Synthesis from Precursor Molecules

A more viable pathway to this compound involves a multi-step synthesis where the required substituents are built onto the pyridine ring sequentially or by modifying a suitably substituted precursor.

One potential strategy begins with a precursor where the 2- and 4-positions are already functionalized, followed by modification of these functional groups. A common route for synthesizing 4-aminopyridine derivatives starts from pyridine, which is first oxidized to pyridine-N-oxide. This N-oxide can then be nitrated to yield 4-nitropyridine-N-oxide, which is subsequently reduced to 4-aminopyridine. semanticscholar.org A sulfonation step could theoretically be introduced into this sequence. For example, a process for producing pyridine-3-sulfonic acid involves the oxidation of 3-chloropyridine (B48278) to 3-chloropyridine-N-oxide, followed by sulfonation and catalytic reduction. google.comgoogle.com

A plausible route could therefore be:

Start with a 2-substituted pyridine: Begin with a compound like 2-chloropyridine (B119429) or 2-bromopyridine.

Introduce the 4-amino group (or a precursor): This could involve nitration at the 4-position, followed by reduction. The N-oxidation of the pyridine ring can facilitate this substitution at the 4-position.

Convert the 2-substituent to a sulfonic acid: The halogen at the 2-position could be displaced by a thiol-containing nucleophile, followed by oxidation to the sulfonic acid. Alternatively, conversion to an organometallic intermediate followed by reaction with sulfur dioxide and subsequent oxidation could yield the desired sulfonic acid.

Another approach involves ring-transformation reactions. For instance, multi-substituted 2-aminopyridines can be synthesized from 2,4-pentadienenitriles and hydroxylamine. researchgate.net Similarly, ring-opening and recyclization of 2-iminopyridines can afford multi-substituted 4-aminopyridines. rsc.org These methods highlight the possibility of constructing the desired ring from acyclic precursors, potentially allowing for precise placement of the required functional groups.

Regioselective Synthesis Challenges and Solutions for Aminopyridine Sulfonic Acids

The primary challenge in synthesizing this compound is achieving the correct 2,4-disubstitution pattern, a task complicated by the electronic properties of the pyridine ring and its substituents.

The Challenge: The core issue is the directing effect of the substituents. An amino group at C-4 strongly activates the ring towards electrophilic attack, directing incoming groups to the C-3 and C-5 positions. Conversely, the ring nitrogen deactivates the C-2 and C-6 positions towards electrophiles. Therefore, direct electrophilic sulfonation of 4-aminopyridine would not yield the 2-sulfonated product.

Potential Solutions:

Use of Protecting Groups: The reactivity of the amino group can be temporarily masked by converting it into an amide (e.g., an acetamide). This acetylamino group is still an ortho-, para-director but is less activating than a free amino group. While this might temper reactivity, it does not solve the fundamental problem of the directing effects favoring the 3- and 5-positions.

Building from a Pre-functionalized Ring: The most effective solution is to use a starting material where the desired substitution pattern is already established. This circumvents the issue of regioselectivity in aromatic substitution. A strategy starting with a 2-halo-4-nitropyridine, for example, would lock in the substitution pattern. Subsequent chemical transformations—converting the nitro group to an amine and the halo group to a sulfonic acid—would then lead to the final product.

Directed Ortho Metalation (DoM): This strategy involves using a directing group to deprotonate the adjacent ortho position with a strong base, followed by quenching with an electrophile. If the amino group is protected, it could potentially direct lithiation to the 3-position. Directing a functional group to the 2-position would likely require a directing group at either the N-1 or C-3 position.

Derivatization and Further Chemical Modifications of this compound

The bifunctional nature of this compound allows for a range of chemical transformations at both the amino group and the sulfonic acid moiety.

Transformations Involving the Amino Group

The exocyclic amino group can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization.

| Reaction | Reagents & Conditions | Product Type | Research Findings |

| Acylation | Acetic anhydride (B1165640) in acetone. publish.csiro.au Carboxylic acids with activating agents. youtube.com | N-Acylaminopyridine | The acetylation of 4-aminopyridine is highly reactive and proceeds through a ring N-acetyl intermediate, which differs from the direct N-acetylation mechanism observed for 2- and 3-aminopyridines. publish.csiro.au Direct condensation with carboxylic acids is also possible, often at high temperatures or with Lewis acid catalysts. youtube.com |

| Alkylation | Carboxylic acid and sodium borohydride. researchgate.net Alkylating agents (e.g., methanol) with a heterogeneous catalyst at high temperature. google.com | N-Alkylaminopyridine | N-monoalkylation can be achieved under mild conditions using a reductive amination approach with carboxylic acids and sodium borohydride. researchgate.net Gas-phase alkylation over catalysts can also produce N-mono- and N,N-dialkylated products. google.com |

| Diazotization | Sodium nitrite (B80452) (NaNO₂) in dilute mineral acid (e.g., HCl) at low temperatures (0-5 °C). rsc.orgoaji.net | Pyridine-4-diazonium salt | Diazotization of 4-aminopyridine in dilute acid successfully forms the corresponding pyridine-4-diazonium ion. rsc.org This diazonium salt is a stable intermediate that can be used for further synthetic transformations, such as coupling reactions to form azo compounds or for electrografting onto electrode surfaces. oaji.netmdpi.com |

Reactions of the Sulfonic Acid Moiety

The sulfonic acid group is a versatile functional handle that can be converted into several important derivatives, notably esters and sulfonamides.

| Reaction | Reagents & Conditions | Product Type | Research Findings |

| Esterification | Trimethyl or triethyl orthoformate, with or without heating. mdma.ch Alcoholysis of a corresponding sulfonyl chloride (RSO₂Cl + R'OH). wikipedia.org | Sulfonate Ester | A facile method for the esterification of sulfonic acids involves reaction with orthoformates, which can selectively alkylate the sulfonic acid group even in the presence of other functional groups like phenols. mdma.ch The classic method involves first converting the sulfonic acid to a sulfonyl chloride, which then readily reacts with an alcohol. wikipedia.orggoogle.com |

| Sulfonamide Formation | Conversion to sulfonyl chloride (e.g., with chlorosulfonic acid) followed by reaction with an amine. rsc.orgnih.gov | Sulfonamide | The most common route to sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov The necessary sulfonyl chloride can be prepared from the sulfonic acid. Direct conversion of aromatic carboxylic acids to sulfonamides has also been developed, suggesting potential pathways from related pyridine carboxylic acids. acs.org |

Modifications of the Pyridine Nitrogen Atom (e.g., N-oxidation, quaternization)

The pyridine nitrogen atom of this compound retains a lone pair of electrons, making it a site for electrophilic attack and quaternization reactions. These modifications significantly alter the electronic properties and potential applications of the parent molecule. The presence of a strongly electron-donating amino group at the 4-position increases the electron density on the nitrogen atom, enhancing its nucleophilicity. Conversely, the electron-withdrawing sulfonic acid group at the 2-position has a deactivating effect on the ring. The interplay of these two substituents governs the reactivity of the pyridine nitrogen.

N-Oxidation

The conversion of the pyridine nitrogen to an N-oxide introduces a highly polar N-O bond, which can act as a hydrogen bond acceptor and alter the molecule's solubility and biological activity. Generally, N-oxidation is achieved by treating the pyridine derivative with an oxidizing agent, such as peroxy acids or hydrogen peroxide.

For pyridines bearing electron-donating groups, N-oxidation typically proceeds readily. However, the presence of a deactivating sulfonic acid group can render the reaction more challenging, often requiring more forceful conditions. While direct N-oxidation of this compound is not extensively documented, related transformations provide insight into potential synthetic strategies. For instance, a common route to substituted pyridine-N-oxides involves the oxidation of a more reactive precursor, followed by the introduction of the desired functional groups. One patented method for the synthesis of pyridine-3-sulfonic acid involves the initial N-oxidation of 3-chloropyridine, followed by nucleophilic substitution of the chloro group with a sulfite, and subsequent reduction of the N-oxide. google.com This suggests that direct oxidation of a pyridine ring already containing a sulfonic acid group may be less efficient.

The general conditions for N-oxidation of aminopyridines often involve the use of hydrogen peroxide in a carboxylic acid solvent, such as acetic acid or trifluoroacetic acid. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). acs.org

Table 1: Representative Conditions for N-Oxidation of Substituted Pyridines

| Starting Material | Oxidizing Agent | Solvent | Conditions | Product | Reference |

| 3-Chloropyridine | Hydrogen Peroxide | Acetic Acid | Heating | 3-Chloro-pyridine-N-oxide | google.com |

| Pyridine | Hydrogen Peroxide | Acetic Acid | 70-80°C, 24h | Pyridine-N-oxide | youtube.com |

| 2-Aminopyridine | Peracetic Acid | Acetic Acid | Not specified | 2-Aminopyridine-N-oxide | acs.org |

It is important to note that the strongly acidic conditions often required for N-oxidation could potentially affect the sulfonic acid group or lead to side reactions.

Quaternization

Quaternization involves the alkylation of the pyridine nitrogen, resulting in the formation of a positively charged pyridinium (B92312) salt. This transformation enhances the electron-withdrawing nature of the pyridine ring, making it more susceptible to nucleophilic attack. The increased nucleophilicity of the nitrogen in this compound, due to the 4-amino group, would be expected to facilitate quaternization.

The quaternization of pyridines is typically achieved by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a suitable solvent. For electron-deficient pyridines, more potent alkylating agents such as methyl triflate or triethyloxonium (B8711484) salts may be necessary. osi.lv The reaction medium plays a crucial role, with polar aprotic solvents being favored as they can stabilize the resulting pyridinium salt. mdpi.com

Table 2: Examples of Pyridine Quaternization

| Pyridine Derivative | Alkylating Agent | Solvent | Conditions | Product | Reference |

| Pyridine | Methyl Iodide | Not specified | Not specified | N-Methylpyridinium Iodide | uoanbar.edu.iq |

| 4-Pyrrolidino Pyridine | Benzyl Bromide | Acetonitrile | Reflux, 24h | 1-Benzyl-4-pyrrolidinopyridinium Bromide | mdpi.com |

| Poly(4-vinylpyridine) | Methyl Iodide | Methanol/Ethanol | 60°C, 24-72h | N-Methyl-poly(4-vinylpyridinium) Iodide | nih.gov |

| Nitropyridines | Methyl Triflate | Not specified | Not specified | N-Methylnitropyridinium Triflate | osi.lv |

The resulting pyridinium salts of this compound would be highly polar, zwitterionic compounds with potential applications as catalysts or in materials science. The quaternization would also be expected to influence the acidity of the sulfonic acid group and the basicity of the amino group.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Molecular Structure Assignment

Spectroscopic methods are fundamental in determining the structure of a molecule by probing the interaction of its atoms and bonds with electromagnetic radiation.

NMR spectroscopy would be the cornerstone for elucidating the precise connectivity of atoms in 4-Aminopyridine-2-sulfonic acid.

¹H NMR: Would reveal the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The aromatic protons on the pyridine (B92270) ring and the amine protons would exhibit characteristic chemical shifts.

¹³C NMR: Would identify the number of non-equivalent carbon atoms in the molecule, including those in the pyridine ring.

2D NMR (COSY, HSQC, HMBC): These techniques would be crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity between different parts of the molecule. For instance, HMBC would show long-range correlations between protons and carbons, confirming the positions of the amino and sulfonic acid groups on the pyridine ring.

A hypothetical data table for the expected NMR shifts is presented below for illustrative purposes, as no experimental data has been found.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H-3 | 7.0 - 7.5 | 110 - 120 |

| H-5 | 6.5 - 7.0 | 105 - 115 |

| H-6 | 8.0 - 8.5 | 145 - 155 |

| -NH₂ | 5.0 - 6.0 | - |

| C-2 | - | 150 - 160 |

| C-3 | - | 110 - 120 |

| C-4 | - | 155 - 165 |

| C-5 | - | 105 - 115 |

| C-6 | - | 145 - 155 |

Note: This table is for illustrative purposes only and is not based on experimental data.

Vibrational spectroscopy is essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H stretching of the amino group, the S=O and S-O stretching of the sulfonic acid group, and the C=C and C=N stretching vibrations of the pyridine ring.

Raman Spectroscopy: Would provide complementary information, particularly for the symmetric vibrations of the molecule.

A table of expected vibrational frequencies is provided below as a hypothetical example.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| S=O Stretch (Sulfonic Acid) | 1340 - 1380 (asymmetric), 1150 - 1180 (symmetric) |

| C=N, C=C Stretch (Pyridine Ring) | 1400 - 1600 |

| S-O Stretch (Sulfonic Acid) | 1030 - 1070 |

Note: This table is for illustrative purposes only and is not based on experimental data.

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.

High-Resolution Mass Spectrometry (HRMS): Would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition (C₅H₆N₂O₃S).

Tandem Mass Spectrometry (MS/MS): Would involve fragmenting the molecular ion and analyzing the resulting fragments to deduce the structure of the parent molecule. Key fragmentation pathways would likely involve the loss of SO₃ and subsequent cleavages of the pyridine ring.

| Ion | Hypothetical m/z |

| [M+H]⁺ | 175.0175 |

| [M-SO₃+H]⁺ | 95.0607 |

Note: This table is for illustrative purposes only and is not based on experimental data.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a crystalline solid.

Powder X-ray diffraction would be used to analyze the crystalline nature of a bulk sample of the compound. It is a powerful tool for identifying different crystalline phases (polymorphs), which can have different physical properties.

Electronic Spectroscopy and Photophysical Properties

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the experimental and theoretical characterization of the electronic and photophysical properties of this compound. Despite extensive searches for empirical data from spectroscopic measurements and computational studies, no specific information regarding the Ultraviolet-Visible (UV-Vis) absorption, electronic transitions, photoluminescence, or fluorescence characteristics of this particular compound could be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

There is no publicly available experimental or theoretical data detailing the UV-Vis absorption spectrum of this compound. Consequently, information regarding its maximum absorption wavelengths (λmax), molar absorptivity (ε), and the specific nature of its electronic transitions (e.g., π → π* or n → π*) remains uncharacterized. Analysis of the conjugation within the molecule, which would be informed by these data, has therefore not been performed.

Photoluminescence and Fluorescence Spectroscopy for Emission Characteristics

Similarly, the photoluminescent and fluorescent properties of this compound have not been reported in the accessible scientific literature. There are no available data on its emission spectra, fluorescence quantum yields, or excited-state lifetimes. As a result, a detailed analysis of its emission characteristics is not possible at this time.

While studies on related compounds, such as other aminopyridine derivatives or molecules containing sulfonic acid groups, exist, this information cannot be accurately extrapolated to describe the unique spectroscopic behavior of this compound. The specific substitution pattern of the amino and sulfonic acid groups on the pyridine ring is expected to significantly influence its electronic structure and, consequently, its interaction with light.

Further experimental investigation is required to elucidate the electronic and photophysical properties of this compound. Such studies would be invaluable for a complete understanding of its chemical and physical behavior and for assessing its potential in applications where light absorption and emission are critical.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of Electronic Structure and Energetics: A Call for Investigation

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. However, for 4-Aminopyridine-2-sulfonic acid, the foundational calculations that would provide insight into its molecular architecture and reactivity are not available.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Conformational Analysis

There are no published studies presenting the optimized geometry or conformational analysis of this compound using DFT. Such calculations would be essential to determine the most stable three-dimensional arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. This information underpins all other computational predictions.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies, UV-Vis absorption maxima)

Similarly, there is a lack of predicted spectroscopic data for this compound. Computational methods are routinely used to predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima. This data is invaluable for interpreting experimental spectra and confirming the compound's structure. Without these theoretical predictions, a deeper analysis of its spectroscopic characteristics is hindered.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map for this compound has not been reported. This analysis is critical for understanding the charge distribution across the molecule, identifying electron-rich and electron-deficient regions, and predicting sites susceptible to electrophilic and nucleophilic attack.

Molecular Dynamics Simulations and Conformational Landscape Analysis: An Uncharted Territory

Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of molecules, providing insights that are complementary to static quantum chemical calculations. The dynamic nature of this compound in different environments remains unexplored.

Dynamic Behavior and Flexibility Studies in Solution and Solid States

No studies detailing the dynamic behavior and flexibility of this compound in either solution or the solid state have been found. MD simulations would be instrumental in understanding how the molecule moves, flexes, and changes its conformation over time, which is crucial for its interaction with other molecules.

Solvation Effects and Intermolecular Interactions Modeling

The influence of solvents on the structure and behavior of this compound, as well as its intermolecular interactions, has not been computationally modeled. Understanding how this molecule interacts with itself and with solvent molecules is fundamental to predicting its physical properties and behavior in various chemical environments.

Reactivity Prediction and Mechanistic Insights via Computational Approaches

Computational chemistry serves as a powerful tool to predict the reactivity of molecules and to elucidate the intricate details of reaction mechanisms. Through the application of quantum mechanical principles, it is possible to model molecular structures, determine their electronic properties, and map out the energetic landscapes of chemical transformations. For the compound this compound, these theoretical approaches can provide invaluable insights into its chemical behavior.

Frontier Molecular Orbital (FMO) Theory for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry for understanding and predicting the reactivity of chemical species. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other reagents.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. A higher energy HOMO indicates a greater propensity to donate electrons. Conversely, the LUMO is the innermost orbital devoid of electrons and relates to the molecule's capacity to act as an electrophile or electron acceptor. A lower energy LUMO suggests a greater ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing sulfonic acid group (-SO₃H) on the pyridine (B92270) ring significantly influences the energies and distributions of its frontier orbitals. The amino group tends to raise the HOMO energy, enhancing nucleophilicity, particularly at the ortho and para positions relative to it. In contrast, the sulfonic acid group, being strongly electron-withdrawing, lowers the energy of both the HOMO and LUMO and can influence the sites of electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) | Description |

| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital. A higher value suggests stronger nucleophilicity. |

| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital. A lower value suggests stronger electrophilicity. |

| HOMO-LUMO Gap | Data not available | Energy difference between LUMO and HOMO. A smaller gap indicates higher reactivity. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this compound were not found in the available literature.

Transition State Analysis for Reaction Pathways and Kinetic Parameters

Beyond predicting reactivity, computational chemistry allows for the detailed exploration of reaction mechanisms through the analysis of potential energy surfaces. A key aspect of this is the identification and characterization of transition states (TS), which are the highest energy points along a reaction coordinate. The structure of the transition state provides a snapshot of the bond-making and bond-breaking processes, offering deep mechanistic insights.

By calculating the energy of the reactants and the transition state, the activation energy (ΔE‡) for a reaction can be determined. This is a critical kinetic parameter that governs the reaction rate. A lower activation energy corresponds to a faster reaction. Computational methods, such as Density Functional Theory (DFT), are frequently employed to locate transition state structures and compute these energy barriers.

For reactions involving this compound, such as electrophilic substitution on the pyridine ring or reactions at the amino or sulfonic acid groups, transition state analysis could reveal the preferred reaction pathways and predict the regioselectivity. For instance, by comparing the activation energies for substitution at different positions on the ring, one could predict the major product isomer.

However, similar to the FMO data, specific computational studies detailing transition state analyses for reactions of this compound are not currently present in the scientific literature. Performing such calculations would be a valuable research endeavor to understand its reaction kinetics and mechanisms.

Table 2: Hypothetical Kinetic Parameters for a Reaction of this compound

| Reaction Coordinate | Activation Energy (ΔE‡) (kcal/mol) | Reaction Rate Constant (k) (s⁻¹) |

| Electrophilic attack at C-3 | Data not available | Data not available |

| Electrophilic attack at C-5 | Data not available | Data not available |

| N-acylation of the amino group | Data not available | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this compound were not found in the available literature.

Lack of Sufficient Data for Article Generation on the Coordination Chemistry of this compound

Following a comprehensive and targeted search of scientific databases and scholarly articles, it has been determined that there is a notable absence of published research specifically detailing the coordination chemistry of This compound as a ligand. The performed searches, which included queries for its synthesis with various transition metals, structural characterization, and potential applications of its metal complexes, did not yield the specific data required to construct the requested article.

While extensive literature exists for the related compound 4-aminopyridine (B3432731) and its various other derivatives, this information does not pertain to the specified sulfonic acid derivative. The introduction of a sulfonic acid group at the 2-position of the pyridine ring is expected to significantly alter the electronic and steric properties of the molecule, leading to unique coordination behavior that cannot be extrapolated from other analogues.

Specifically, the searches for mononuclear, binuclear, and polynuclear complexes, as well as investigations into the distinct binding modes (N-pyridine, N-amino, O-sulfonate coordination) of this compound, were unsuccessful in retrieving relevant crystallographic, spectroscopic, or magnetic property data.

Given the strict requirement to focus solely on "this compound" and the lack of available scientific information on its metal complexes, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Proceeding with information from related but chemically distinct compounds would be misleading and scientifically unsound.

Therefore, the generation of the requested article cannot be completed at this time. Further experimental research and publication in the field of coordination chemistry focusing on this compound would be necessary to provide the foundational data for such a review.

Coordination Chemistry: 4 Aminopyridine 2 Sulfonic Acid As a Ligand

Potential Research Applications of Metal Complexes

Exploration in Homogeneous and Heterogeneous Catalysis

There is no available scientific literature or research data on the use of 4-Aminopyridine-2-sulfonic acid as a ligand in either homogeneous or heterogeneous catalysis. While the sulfonic acid functional group is a known feature in many solid acid catalysts, and aminopyridine compounds have been used as ligands, no studies have been published that specifically utilize the this compound molecule in a catalytic context. Consequently, no data on its performance, such as reaction yields, selectivity, or catalyst recyclability, can be presented.

Development of Luminescent or Optoelectronic Materials

Similarly, a comprehensive search of scientific databases has found no reports on the synthesis or characterization of luminescent or optoelectronic materials incorporating this compound as a ligand. Research on related aminopyridine isomers and other functionalized pyridines has shown that they can form coordination polymers with interesting photophysical properties; however, these findings cannot be extrapolated to the subject compound. There is no published data regarding its potential emission spectra, quantum yields, or excited-state lifetimes when complexed with metal ions.

Supramolecular Chemistry and Crystal Engineering

Self-Assembly Processes and Non-Covalent Interactions

The self-assembly of molecules into well-defined supramolecular architectures is dictated by a variety of non-covalent interactions. For a molecule like 4-Aminopyridine-2-sulfonic acid, which possesses both hydrogen bond donors (amino and sulfonic acid groups) and acceptors (sulfonate oxygens and pyridine (B92270) nitrogen), as well as an aromatic ring, a rich variety of interactions would be anticipated.

If halogenated derivatives of this compound were to be synthesized, the potential for halogen bonding could be explored. Halogen bonding is a directional, non-covalent interaction between a halogen atom in one molecule and a Lewis base in another. This has become a powerful tool in crystal engineering for the rational design of solid-state architectures. However, for the parent compound, this interaction is not applicable.

Cocrystallization and Pharmaceutical Salt Formation Studies

The formation of cocrystals and pharmaceutical salts is a common strategy to modify the physicochemical properties of active pharmaceutical ingredients. Given the functional groups present in this compound, it would be a prime candidate for such studies.

Cocrystals of this compound could be designed by selecting coformers that can form predictable and robust supramolecular synthons. For instance, carboxylic acids could form strong hydrogen bonds with the pyridine nitrogen, while other hydrogen bond donors could interact with the sulfonate group. The characterization of such multi-component solids would involve techniques like single-crystal X-ray diffraction to elucidate the precise arrangement of molecules and the nature of the intermolecular interactions.

Development of Advanced Supramolecular Materials

The rational design and synthesis of advanced supramolecular materials from functionalized organic building blocks is a burgeoning area of materials science. These materials, constructed through non-covalent interactions such as hydrogen bonding, π-π stacking, and coordination bonds, can exhibit properties that are not present in the individual molecular components. The incorporation of specific functional groups into the building blocks allows for the engineering of materials with responses to external stimuli, leading to tunable characteristics.

While specific research on the development of advanced supramolecular materials focusing solely on This compound is not extensively documented in publicly available literature, the principles of creating such materials can be effectively illustrated by examining related aminopyridine-based systems. The dual functionality of the amino and sulfonic acid groups in this compound makes it a promising candidate for the construction of complex supramolecular architectures. The amino group can act as a hydrogen bond donor and a coordination site for metal ions, while the sulfonic acid group can act as a proton donor and a hydrogen bond acceptor. This versatility allows for the formation of diverse and stable supramolecular synthons.

Investigation of Functional Materials Exhibiting Tunable Properties (e.g., optical, mechanical)

The investigation into functional materials derived from aminopyridine derivatives has yielded a variety of systems with tunable optical and, to a lesser extent, mechanical properties. These properties are often modulated by external stimuli such as light, heat, or the presence of volatile compounds.

Tunable Optical Properties:

A significant area of research has been the development of materials that exhibit changes in their optical properties, such as color (chromism) or luminescence, in response to external triggers. These phenomena are often underpinned by structural changes within the supramolecular assembly.

Photochromism: Certain coordination polymers and metal-organic frameworks (MOFs) incorporating aminopyridine-related ligands have demonstrated photochromic behavior. For instance, a novel zwitterionic metal-organic framework, [Zn(Cbdcp)(4,4′-bipy)0.5]·2H2O, exhibits photochromic properties. rsc.org Similarly, two new metal-organic frameworks based on a cationic 1-(3,5-dicarboxyphenyl)-4,4′-bipyridinium bromide ligand have been shown to be photo-active in response to UV and visible light, resulting in distinct color transformations. rsc.org Multifunctional coordination polymers based on 4,4′-bipyridine-N,N′-dioxide have also been reported to exhibit photochromism. nih.gov

Vapochromism: The change in color upon exposure to vapor is another tunable property observed in aminopyridine-based materials. The aforementioned [Zn(Cbdcp)(4,4′-bipy)0.5]·2H2O framework displays a significant color change from colorless to yellow when exposed to the vapors of ammonia, ethylamine, and n-propylamine. rsc.org Furthermore, a different metal-organic framework has shown selective vapochromism towards diethylamine. rsc.org

Thermoresponsive Luminescence: The luminescence of some coordination polymers can be tuned by temperature. A one-dimensional Cu(I) cluster-based coordination polymer has been reported to exhibit a unique thermal "quenching, then activating" behavior of its luminescence intensity with monotonic variations in temperature. mdpi.com

The following table summarizes the tunable optical properties of some aminopyridine-related supramolecular materials.

| Material | Stimulus | Observed Change | Reference |

| [Zn(Cbdcp)(4,4′-bipy)0.5]·2H2O | UV Light | Photochromism | rsc.org |

| [Zn(Cbdcp)(4,4′-bipy)0.5]·2H2O | Ammonia, Ethylamine, n-Propylamine Vapor | Color change (Colorless to Yellow) | rsc.org |

| Cd-based MOF with H2ipbpBr ligand | UV and Visible Light | Color change (Light Yellow to Brown/Green) | rsc.org |

| Cd-based MOF with H2ipbpBr ligand | Diethylamine Vapor | Selective Vapochromism | rsc.org |

| {[Zn(bpdo)(fum)(H2O)2]}n | UV Light | Photochromism and White-Light Emission | nih.gov |

| 1D Cu(I) Coordination Polymer | Temperature | "Quenching, then activating" of Luminescence | mdpi.com |

Tunable Mechanical Properties:

The development of supramolecular materials with tunable mechanical properties is a more challenging endeavor. However, research into protein-based materials has shown that the incorporation of modified amino acids can influence the bulk mechanical properties of the resulting assemblies. For example, the residue-specific incorporation of p-fluorophenylalanine into protein block polymers has been shown to affect their temperature-dependent secondary structure, supramolecular assembly, and ultimately their bulk mechanical properties. nih.gov While not directly involving aminopyridine, this research highlights a key principle that could be applied to synthetic supramolecular systems: the modification of building blocks to tune intermolecular forces and, consequently, the mechanical response of the material.

The design of layered coordination polymers also offers a pathway to thermoresponsive materials with tunable functionalities. For instance, the incorporation of long-chain alkyl groups can impart fusible properties to coordination polymers, allowing them to be processed into different forms like fibers upon heating and cooling, while retaining their layered nanostructure. rsc.org This demonstrates a method for controlling the processability and potentially the mechanical characteristics of such materials. rsc.org

Biological and Mechanistic Studies at the Molecular Level Excluding Clinical Outcomes

Molecular Interactions with Model Biological Systems

Mechanistic Investigations of Enzyme Inhibition (e.g., acetylcholinesterase, alkaline phosphatase, ecto-nucleotidases)

No specific studies detailing the inhibitory activity of 4-Aminopyridine-2-sulfonic acid against acetylcholinesterase, alkaline phosphatase, or ecto-nucleotidases have been identified. While derivatives of 4-aminopyridine (B3432731) have been explored as inhibitors of some of these enzymes, this specific sulfonic acid compound has not been the subject of such research.

Binding Studies with Protein Receptors or DNA/RNA Models

There is no available data from binding studies of this compound with specific protein receptors or its potential interactions with DNA or RNA models.

Understanding Ion Channel Modulation at the Molecular Interaction Level (e.g., potassium channel binding)

While 4-aminopyridine is a known potassium channel blocker, there are no specific studies that elucidate the molecular interactions and modulation effects of this compound on potassium channels or any other ion channels.

Structure-Activity Relationship (SAR) Elucidation for Molecular Probes

Identifying Key Pharmacophoric Features for Targeted Interactions

Due to the lack of biological activity data, no structure-activity relationship (SAR) studies have been conducted for this compound. Consequently, the key pharmacophoric features necessary for any targeted molecular interactions remain unidentified.

Rational Design of Derivatives for Enhanced Molecular Selectivity or Potency in Model Systems

Without foundational biological data on this compound, there have been no efforts toward the rational design of its derivatives for enhanced selectivity or potency in any model systems.

Advanced Research Directions and Future Perspectives

Integration of 4-Aminopyridine-2-sulfonic Acid in Sustainable Chemical Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and this compound possesses inherent features that make it an attractive candidate for environmentally benign chemical processes.

One promising avenue lies in its potential use as a bifunctional organocatalyst. The presence of both a basic amino group and an acidic sulfonic acid group within the same molecule could allow it to catalyze reactions that require both acidic and basic sites, potentially simplifying reaction setups and reducing the need for multiple catalysts. Research on other bifunctional catalysts, such as chlorosulfonic acid coated on a porous organic polymer, has demonstrated the efficiency of such systems in multicomponent reactions for synthesizing complex heterocyclic structures like 1,8-naphthyridines. rsc.org This approach offers benefits such as mild reaction conditions, a wider range of possible starting materials, and reduced reaction times. rsc.org

Furthermore, the sulfonic acid group imparts strong acidity, suggesting its potential as a solid acid catalyst. Solid acid catalysts are advantageous as they are often reusable, less corrosive, and easier to separate from reaction mixtures than their liquid counterparts, contributing to more sustainable processes. The development of sustainable methods for producing sulfonic acids, for example, by using thiourea (B124793) dioxide as a sulfur dioxide surrogate and air as a green oxidant, aligns with the goals of green chemistry. rsc.org Such sustainable synthetic routes could be adapted for the production of this compound itself, further enhancing its green credentials.

The aminopyridine backbone also offers a platform for creating novel ligands for transition-metal catalysis. The nitrogen atom of the pyridine (B92270) ring and the amino group can coordinate with metal centers, influencing the catalyst's activity and selectivity. By tailoring the structure of the aminopyridine ligand, it may be possible to develop catalysts for a variety of important chemical transformations, with the potential for high efficiency and selectivity.

Exploration of Novel Derivatives for Emerging Research Fields

The functional groups of this compound serve as handles for the synthesis of a diverse array of new derivatives with tailored properties for cutting-edge research fields like chemical biology and chemosensing.

Chemical Biology:

In the realm of chemical biology, fluorescent molecules are indispensable tools for visualizing and studying biological processes. Aminopyridine derivatives have been shown to possess interesting fluorescent properties. nih.gov For example, studies on multisubstituted aminopyridines have demonstrated that they can exhibit high quantum yields, making them promising scaffolds for the development of fluorescent probes. nih.gov By chemically modifying the this compound core, it may be possible to create probes that can be "switched on" in response to specific biological events, a concept known as "clicking-and-probing". nih.gov This approach can significantly reduce background fluorescence and improve the sensitivity of biological imaging. nih.gov

The synthesis of derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide has led to the discovery of potent and selective inhibitors of enzymes like 12-lipoxygenase, which is implicated in various diseases. nih.gov This highlights the potential of sulfonamide-containing compounds in medicinal chemistry and suggests that derivatives of this compound could be explored for similar therapeutic applications.

Chemosensors:

The development of sensitive and selective chemosensors for the detection of ions and small molecules is a critical area of research with applications in environmental monitoring, industrial process control, and medical diagnostics. The aminopyridine structure has proven to be an effective platform for the design of chemosensors. For instance, a chemosensor based on 3-Aminopyridine Salicylidene has been developed for the sensitive and selective detection of Cu(II), Al(III), and Fe(III) ions. nih.gov The sensing mechanism often involves the coordination of the metal ion with the nitrogen atoms of the aminopyridine and other functional groups, leading to a measurable change in the molecule's optical or electrochemical properties.

Given these precedents, derivatives of this compound could be designed to act as chemosensors for a variety of analytes. The sulfonic acid group could enhance water solubility and modulate the electronic properties of the sensor, potentially leading to improved performance in aqueous environments.

Interdisciplinary Research Synergies and Collaborative Opportunities

The multifaceted nature of this compound and its potential derivatives necessitates a collaborative, interdisciplinary approach to fully realize its scientific potential.

Materials Science and Catalysis:

The development of novel catalysts based on this compound would benefit from the combined expertise of organic chemists, inorganic chemists, and materials scientists. For example, immobilizing the compound or its derivatives onto solid supports like graphene oxide functionalized with amino sulfonic acid groups could lead to robust and recyclable catalytic systems. researchgate.net Such collaborations could also explore the use of these materials in applications beyond catalysis, such as in the development of functional polymers or coatings. Research into 4-aminopyridine (B3432731) derivatives as additives for lubricating oils has already shown their potential to improve the anti-corrosion, antioxidant, and detergent properties of materials. ppor.az

Chemical Biology and Medicine:

The exploration of this compound derivatives as biological probes or therapeutic agents would require close collaboration between synthetic chemists, biochemists, and pharmacologists. Chemists would be responsible for designing and synthesizing new compounds, while biologists and pharmacologists would evaluate their activity and mechanism of action in biological systems. The study of 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl derivatives as potential anticancer and antimicrobial agents demonstrates the fruitfulness of such collaborations. chemicalbook.com

Environmental Science and Analytical Chemistry:

The development of chemosensors based on this compound for environmental monitoring would bring together analytical chemists and environmental scientists. This collaboration would be essential for designing sensors that are not only sensitive and selective but also robust enough for use in real-world environmental samples.

The following table outlines potential areas of interdisciplinary research:

| Discipline 1 | Discipline 2 | Collaborative Research Area |

| Organic Chemistry | Materials Science | Development of novel solid-supported catalysts and functional materials. |

| Synthetic Chemistry | Chemical Biology | Design and synthesis of fluorescent probes for biological imaging. |

| Medicinal Chemistry | Pharmacology | Exploration of derivatives as potential therapeutic agents. |

| Analytical Chemistry | Environmental Science | Creation of chemosensors for the detection of environmental pollutants. |

By fostering these interdisciplinary synergies, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for significant advancements across a wide range of scientific and technological frontiers.

Q & A

Q. What are the optimal synthetic routes for 4-Aminopyridine-2-sulfonic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of this compound typically involves sulfonation of 4-aminopyridine using reagents like sulfuric acid or chlorosulfonic acid under controlled conditions. Key parameters include temperature (maintained at 0–5°C to avoid over-sulfonation) and stoichiometric ratios (e.g., 1:1.2 molar ratio of 4-aminopyridine to sulfonating agent). Post-synthesis purification via recrystallization in polar solvents (e.g., water or ethanol) enhances yield. Reaction progress can be monitored using thin-layer chromatography (TLC) with UV visualization .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): -NMR (DO, 400 MHz) reveals peaks at δ 8.2 ppm (pyridinium proton) and δ 6.9 ppm (amine proton). -NMR confirms the sulfonic acid group at δ 120–130 ppm.

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5). Retention time and peak symmetry indicate purity (>98%) .

- Mass Spectrometry (MS): ESI-MS in negative mode shows [M–H] at m/z 174.

Q. What solvents demonstrate optimal solubility for this compound in experimental settings, and how does pH affect its stability?

Methodological Answer: this compound is highly soluble in polar solvents due to its sulfonic acid group. Solubility data (empirical):

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | >500 | 25°C, pH 2–4 |

| DMSO | ~300 | 25°C |

| Methanol | ~200 | 25°C |

Stability decreases above pH 7 due to deprotonation of the sulfonic acid group, leading to salt formation. Buffered solutions (pH 4–6) are recommended for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic substitution pathways in this compound derivatives, and how do computational models validate these pathways?

Methodological Answer: Nucleophilic substitution at the pyridine ring is governed by electron-withdrawing effects of the sulfonic acid group, which activates the C-2 position. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict transition states and reaction energy profiles. For example, substitution with azide ions (NaN) proceeds via an SAr mechanism, with a calculated activation energy of ~25 kcal/mol. Experimental validation uses kinetic isotope effects (KIE) and Hammett plots .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer: Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times). To address this:

- Standardize Protocols: Use identical cell lines (e.g., HEK293 for potassium channel studies) and control for pH/temperature.

- Dose-Response Curves: Generate IC values across multiple concentrations (1 nM–100 μM).

- Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets. Cross-reference with structural analogs (e.g., 4-Aminopyridine) to isolate sulfonic acid-specific effects .

Q. What advanced analytical techniques are required to study the electrochemical behavior of this compound in ionomeric systems?

Methodological Answer:

- Electrochemical Impedance Spectroscopy (EIS): Measure proton conductivity in hydrated membranes (e.g., Nafion composites) at 80°C and 95% relative humidity.

- Small-Angle X-ray Scattering (SAXS): Analyze sulfonic acid group clustering (d-spacing ~3–4 nm).

- Molecular Dynamics (MD) Simulations: Model water diffusion coefficients (D ~1.5 × 10 cm/s) to correlate with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.